3-Chloro-4,5-difluorobenzoic acid
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Overview
Description
3-Chloro-4,5-difluorobenzoic acid is a halogenated benzoic acid derivative. While the specific compound is not directly discussed in the provided papers, related compounds with similar halogen substitutions on the benzoic acid ring are extensively studied. These compounds are often key intermediates in the synthesis of various pharmaceuticals and are of interest due to their unique chemical properties imparted by the halogen substituents.
Synthesis Analysis
The synthesis of halogenated benzoic acids typically involves a series of reactions including halogenation, nitration, reduction, and carboxylation. For instance, the synthesis of 5-chloro-2,3,4-trifluorobenzoic acid from commercially available precursors involves nitration, selective reduction, diazotization, and chlorination to achieve the desired product . Similarly, 4-chloro-2,5-difluorobenzoic acid can be synthesized from 2,5-difluoroaniline through a Sandmeyer reaction, followed by bromination and a Grignard reaction . These methods highlight the complexity and multi-step nature of synthesizing halogenated benzoic acids.
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the orientation of the carboxyl group relative to the benzene ring and the positions of the halogen atoms. For example, in 3-chloro-2,4,5-trifluorobenzoic acid, the carboxyl group is twisted by a small angle from the plane of the benzene ring, and the molecule forms centrosymmetric dimers in the crystal structure . These structural features are crucial as they can influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
Halogenated benzoic acids can undergo various chemical reactions, including further halogenation, nitration, and coupling reactions. The presence of halogens on the aromatic ring can activate or deactivate certain positions for further substitution, depending on the nature of the halogen and its position. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid serves as a multireactive building block for the synthesis of various heterocyclic compounds, demonstrating the versatility of halogenated benzoic acids in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzoic acids are influenced by the presence and position of halogen substituents. These properties include melting points, boiling points, solubility, and stability. The determination of impurities and the purity of these compounds, such as 2-chloro-4,5-difluorobenzoic acid, is often carried out using liquid chromatography, which is essential for quality control in pharmaceutical synthesis . The halogen atoms can also affect the acidity of the carboxylic acid group, which is a key factor in the compound's reactivity.
Scientific Research Applications
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Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Field : Organic Chemistry
- Application Summary : This compound is synthesized from commercially available 4-chloro-3,5-difluorobenzonitrile. The process involves nitration, selective reduction, diazotisation, and chlorination .
- Method : The synthesis involves treatment with concentrated nitric acid/sulfuric acid and then sodium nitrite solution .
- Results : The process yields 2,4-dichloro-3,5-difluorobenzoic acid in high yield (94.9%) .
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Use in Lanthanide Complexes
- Field : Inorganic Chemistry
- Application Summary : 2-Chloro-4,5-difluorobenzoic acid, a similar compound, is used in the preparation of lanthanide complexes .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The crystal structures of these lanthanide complexes have been studied .
Safety And Hazards
properties
IUPAC Name |
3-chloro-4,5-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJYBDSJDKWHOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565924 |
Source
|
Record name | 3-Chloro-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,5-difluorobenzoic acid | |
CAS RN |
150444-95-4 |
Source
|
Record name | 3-Chloro-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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